Dihexylammonium Acetate
Overview
Description
Dihexylammonium acetate is an organic compound with the molecular formula C14H31NO2. It is commonly used as an ion-pairing agent in various chromatographic techniques, particularly in ion-pair chromatography. This compound is known for its ability to enhance the separation of nucleosides, nucleotides, and other polar compounds in complex mixtures .
Mechanism of Action
- In particular, DHA is employed for the analysis of nucleosides and nucleotides in foodstuffs and beverages, as well as inositol phosphates in nutrition products and acid orange dyes in meat products .
- Specifically, DHA associates with the charged functional groups of nucleosides and nucleotides, facilitating their separation based on charge/length. Unlike some other ion-pairing agents, DHA is non-denaturing for duplex oligonucleotides .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Dihexylammonium acetate is known for its role in biochemical reactions, particularly in ion-pair chromatography. It interacts with nucleosides and nucleotides, forming ion pairs that facilitate their separation and analysis . The compound’s interaction with these biomolecules is primarily based on electrostatic interactions, where the positively charged dihexylammonium ion pairs with negatively charged phosphate groups in nucleotides. This interaction enhances the retention and resolution of these molecules during chromatographic analysis .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with nucleotides, which are essential components of signaling molecules like cyclic AMP and cyclic GMP . These interactions can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, the presence of this compound can alter the activity of enzymes involved in nucleotide metabolism, thereby impacting cellular energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms ion pairs with nucleotides, which can inhibit or activate specific enzymes involved in nucleotide metabolism . This interaction can lead to changes in gene expression by modulating the availability of nucleotides required for transcription and replication. Additionally, this compound can influence the activity of ion channels and transporters, further affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness as an ion-pairing agent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the separation and analysis of nucleotides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as nucleotidases and kinases, which play crucial roles in the synthesis and degradation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects on nucleotide metabolism and other biochemical processes. The distribution of this compound within cells is influenced by factors such as concentration gradients and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting compartments involved in nucleotide metabolism, such as the nucleus and mitochondria . The compound’s activity and function are influenced by its localization, as it can interact with enzymes and other biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexylammonium acetate can be synthesized through the reaction of dihexylamine with acetic acid. The reaction typically involves mixing dihexylamine and acetic acid in a suitable solvent, such as water or methanol, under controlled temperature and pH conditions. The resulting solution is then purified to obtain this compound in its desired concentration .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where dihexylamine and acetic acid are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Dihexylammonium acetate primarily undergoes ion-pairing reactions, where it forms ion pairs with various anionic species. This property makes it valuable in chromatographic separations. Additionally, it can participate in acid-base reactions due to the presence of the ammonium group.
Common Reagents and Conditions:
Ion-Pairing Reactions: this compound is used in combination with anionic compounds under aqueous conditions to form ion pairs.
Acid-Base Reactions: It reacts with strong acids or bases to form corresponding salts or free amines.
Major Products Formed: The major products formed from reactions involving this compound are typically ion pairs or salts, depending on the nature of the reacting species .
Scientific Research Applications
Dihexylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as an ion-pairing agent in high-performance liquid chromatography (HPLC) to improve the separation of polar compounds.
Biology: It aids in the analysis of nucleosides and nucleotides in biological samples.
Medicine: It is employed in the analysis of pharmaceutical compounds and metabolites.
Industry: It is used in the quality control of foodstuffs, beverages, and other consumer products by facilitating the analysis of various additives and contaminants
Comparison with Similar Compounds
- Hexylammonium acetate
- Triethylammonium acetate
- Triethylamine hexafluoroisopropanol
Comparison: Dihexylammonium acetate is unique due to its longer alkyl chains, which provide better hydrophobic interactions and improved separation efficiency in chromatographic applications compared to shorter-chain analogs like hexylammonium acetate. Additionally, it offers a balance between cost and performance, making it a preferred choice over more expensive alternatives like triethylamine hexafluoroisopropanol .
Properties
IUPAC Name |
acetic acid;N-hexylhexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C2H4O2/c1-3-5-7-9-11-13-12-10-8-6-4-2;1-2(3)4/h13H,3-12H2,1-2H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSKEFYAOCCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCCCC.CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366793-17-1 | |
Record name | Dihexylamine acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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